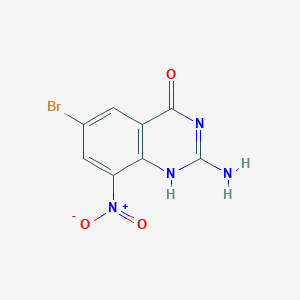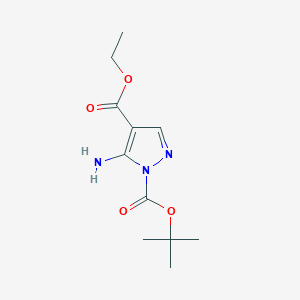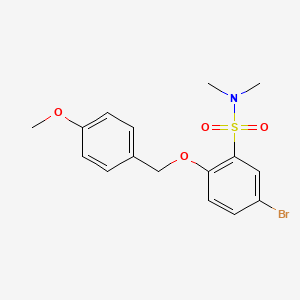
(R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(Biphenyl-4-yl)-tert-butanesulfinamide is a chiral sulfinamide compound widely used in asymmetric synthesis. Its unique structure, featuring a biphenyl group and a tert-butanesulfinamide moiety, makes it a valuable reagent in the preparation of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Biphenyl-4-yl)-tert-butanesulfinamide typically involves the reaction of biphenyl-4-yl lithium with tert-butanesulfinyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfinamide bond.
Industrial Production Methods
Industrial production of ®-N-(Biphenyl-4-yl)-tert-butanesulfinamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(Biphenyl-4-yl)-tert-butanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide under specific conditions.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Biphenyl-4-yl-tert-butylamine.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
®-N-(Biphenyl-4-yl)-tert-butanesulfinamide is extensively used in scientific research, particularly in:
Chemistry: As a chiral auxiliary in asymmetric synthesis, aiding in the preparation of enantiomerically pure compounds.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Plays a role in the development of drugs with specific chiral centers.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of ®-N-(Biphenyl-4-yl)-tert-butanesulfinamide involves its ability to induce chirality in chemical reactions. The biphenyl group provides steric hindrance, while the sulfinamide moiety acts as a directing group, facilitating the formation of enantiomerically pure products. The compound interacts with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-N-(Biphenyl-4-yl)-tert-butanesulfinamide
- N-(Biphenyl-4-yl)-tert-butylsulfonamide
- N-(Biphenyl-4-yl)-tert-butylamine
Uniqueness
®-N-(Biphenyl-4-yl)-tert-butanesulfinamide is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. Compared to its (S)-enantiomer, it offers different reactivity and selectivity in asymmetric synthesis. The presence of the biphenyl group enhances its stability and reactivity compared to other sulfinamide derivatives.
Propriétés
IUPAC Name |
(R)-2-methyl-N-(4-phenylphenyl)propane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-16(2,3)19(18)17-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,17H,1-3H3/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXBWWOGTMOXHI-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B8133196.png)


![3-amino-4H-benzo[f]quinazolin-1-one](/img/structure/B8133222.png)

![[(E)-2-formyl-3-oxobut-1-enyl]urea](/img/structure/B8133242.png)



